![molecular formula C12H15FN2O B13318440 (R)-6-Fluoro-3H-spiro[benzofuran-2,4'-piperidin]-3-amine](/img/structure/B13318440.png)
(R)-6-Fluoro-3H-spiro[benzofuran-2,4'-piperidin]-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Fluoro-3H-spiro[benzofuran-2,4’-piperidin]-3-amine is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The benzofuran and piperidine rings in this compound are fused together, creating a spiro structure. The presence of a fluorine atom adds to its chemical uniqueness and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Fluoro-3H-spiro[benzofuran-2,4’-piperidin]-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a benzofuran derivative with a piperidine derivative under specific conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-6-Fluoro-3H-spiro[benzofuran-2,4’-piperidin]-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-6-Fluoro-3H-spiro[benzofuran-2,4’-piperidin]-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, ®-6-Fluoro-3H-spiro[benzofuran-2,4’-piperidin]-3-amine is explored for its therapeutic potential. Its unique structure and biological activity make it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of various industrial applications.
Mechanism of Action
The mechanism of action of ®-6-Fluoro-3H-spiro[benzofuran-2,4’-piperidin]-3-amine involves its interaction with specific molecular targets in biological systems. The fluorine atom and spiro structure contribute to its ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran and its derivatives share a similar core structure but lack the spiro and fluorine components.
Piperidine Derivatives: Piperidine-based compounds have a similar ring structure but do not possess the benzofuran moiety.
Uniqueness
®-6-Fluoro-3H-spiro[benzofuran-2,4’-piperidin]-3-amine is unique due to its spiro structure and the presence of a fluorine atom. These features contribute to its distinct chemical and biological properties, setting it apart from other benzofuran and piperidine derivatives.
This detailed article provides a comprehensive overview of ®-6-Fluoro-3H-spiro[benzofuran-2,4’-piperidin]-3-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H15FN2O |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
(3R)-6-fluorospiro[3H-1-benzofuran-2,4'-piperidine]-3-amine |
InChI |
InChI=1S/C12H15FN2O/c13-8-1-2-9-10(7-8)16-12(11(9)14)3-5-15-6-4-12/h1-2,7,11,15H,3-6,14H2/t11-/m1/s1 |
InChI Key |
CVRRZBMNZWZFID-LLVKDONJSA-N |
Isomeric SMILES |
C1CNCCC12[C@@H](C3=C(O2)C=C(C=C3)F)N |
Canonical SMILES |
C1CNCCC12C(C3=C(O2)C=C(C=C3)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


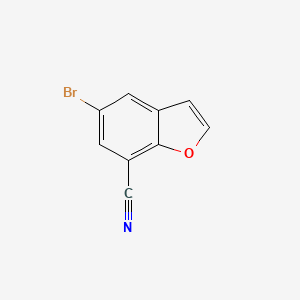
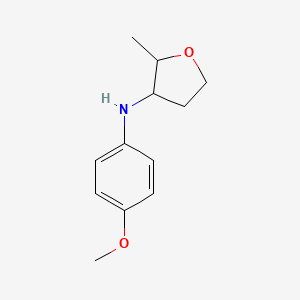

![4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13318377.png)
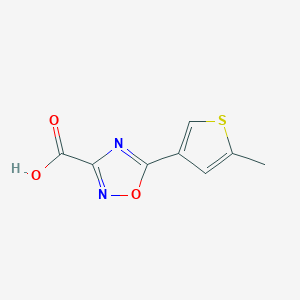
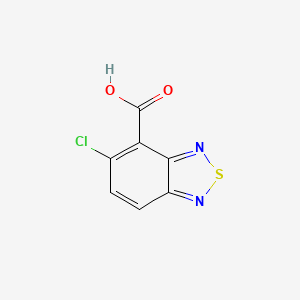
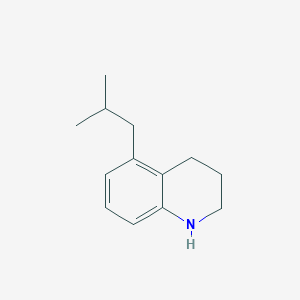
![1-Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrobromide](/img/structure/B13318414.png)
![4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13318421.png)
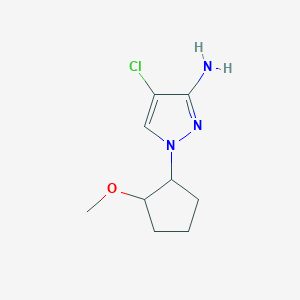
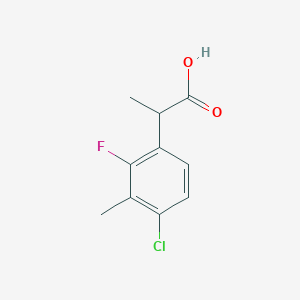
![4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13318449.png)
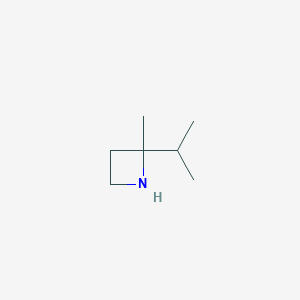
![2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B13318459.png)
